molecular formula C20H14ClNO2 B11706728 5-Chloro-2-(2-hydroxybenzylideneamino)benzophenone CAS No. 109881-51-8

5-Chloro-2-(2-hydroxybenzylideneamino)benzophenone

Cat. No.: B11706728
CAS No.: 109881-51-8
M. Wt: 335.8 g/mol
InChI Key: OWKKOKBURZUIED-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-hydroxybenzylideneamino)benzophenone: is an organic compound with the molecular formula C20H14ClNO2 and a molecular weight of 335.793 g/mol This compound is a derivative of benzophenone, characterized by the presence of a chloro group at the 5-position and a hydroxybenzylideneamino group at the 2-position of the benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-hydroxybenzylideneamino)benzophenone typically involves the condensation reaction between 5-chloro-2-aminobenzophenone and salicylaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid, such as hydrochloric acid, to facilitate the formation of the Schiff base.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of automated reactors and purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(2-hydroxybenzylideneamino)benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-2-(2-hydroxybenzylideneamino)benzophenone is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.

Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as a pharmacophore in drug design and development.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-hydroxybenzylideneamino)benzophenone involves its interaction with molecular targets through its functional groups. The hydroxybenzylideneamino group can form hydrogen bonds and coordinate with metal ions, while the chloro group can participate in electrophilic and nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-(2-hydroxybenzylideneamino)benzophenone is unique due to the presence of both the chloro and hydroxybenzylideneamino groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

109881-51-8

Molecular Formula

C20H14ClNO2

Molecular Weight

335.8 g/mol

IUPAC Name

[5-chloro-2-[(2-hydroxyphenyl)methylideneamino]phenyl]-phenylmethanone

InChI

InChI=1S/C20H14ClNO2/c21-16-10-11-18(22-13-15-8-4-5-9-19(15)23)17(12-16)20(24)14-6-2-1-3-7-14/h1-13,23H

InChI Key

OWKKOKBURZUIED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=CC=CC=C3O

Origin of Product

United States

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